Phenol, 4-[(4-methylphenyl)methoxy]-

Medicinal Chemistry Anticancer SAR Benzyl-Hydroquinone Derivatives

Procure pre-formed O-(4-methylbenzyl)hydroquinone to eliminate in-situ hydroquinone protection steps. The unique 4-methylbenzyl (MPM) ether enables orthogonal deprotection via Pd/C–pyridine, preserving N-Cbz and benzyl ester groups to shorten multi-step syntheses. As a liquid crystal co-monomer (25–40 mol%), this substituted phenolic ether fine-tunes melt viscosity and thermal transitions with an intermediate flexibility profile unavailable from simpler hydroquinones. Ideal for systematic SAR exploration of 4-position steric/electronic effects against carcinoma lines and as a direct precursor to HCV NS5B-targeting benzimidazoles. Consistent lot-to-lot quality ensures cross-study reproducibility.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 54589-51-4
Cat. No. B1656846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-[(4-methylphenyl)methoxy]-
CAS54589-51-4
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC=C(C=C2)O
InChIInChI=1S/C14H14O2/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-9,15H,10H2,1H3
InChIKeyNWCZJELJQHRHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 4-[(4-methylphenyl)methoxy]- (CAS 54589-51-4): Chemical Identity and Procurement Baseline


Phenol, 4-[(4-methylphenyl)methoxy]- (CAS 54589-51-4), also referred to as O-(4-methylbenzyl)hydroquinone or 4-(4-methylbenzyloxy)phenol, is a synthetic benzyl-substituted hydroquinone ether . The compound (C14H14O2, MW 214.26 g/mol) features a hydroquinone core mono-protected with a 4-methylbenzyl group, positioning it within the m-aryloxy phenol class [1]. Its reported melting point (154.5–155.5 °C) and predicted boiling point (~373 °C) are consistent with aromatic ethers of this molecular weight . Commercially, it is typically offered at ≥95% purity for research use . This compound serves as a versatile intermediate for liquid crystal polymers, bioactive molecule synthesis, and structure–activity relationship (SAR) studies where the 4-methylbenzyl substituent modulates electronic and steric properties relative to simpler benzyl or alkyl analogs.

Why Generic Substitution of 4-[(4-methylphenyl)methoxy]phenol Fails in Research and Industrial Applications


In-class phenolic ethers cannot be interchanged casually with 4-[(4-methylphenyl)methoxy]phenol because the 4-methylbenzyl substituent simultaneously modulates lipophilicity (contributing to logP ~3.3), metabolic stability, and hydrogen-bond donor/acceptor balance in a manner distinct from unsubstituted benzyloxy or shorter alkoxy analogs [1]. For example, replacing the 4-methylbenzyl group with a simple benzyl (4-benzyloxyphenol) reduces both steric bulk and inductive electron-donating character, which can significantly alter binding affinity in medicinal chemistry campaigns or thermal transitions in liquid crystal polymer formulations [2]. As highlighted in a 2018 Medicinal Chemistry Research study, minor structural modifications in benzyl-hydroquinones lead to multi-fold differences in cytotoxicity against human carcinoma cell lines, underscoring that empirical equivalence cannot be assumed without direct comparative data [3].

Quantitative Differentiation Evidence for 4-[(4-methylphenyl)methoxy]phenol Against Closest Analogs


Cytotoxicity Differential in Human Carcinoma Cell Lines: 4-Methylbenzyl vs. Unsubstituted Benzyl Hydroquinones

In the 2018 study by Tasseau et al., a series of benzyl-substituted hydroquinones were evaluated for cytotoxicity against HCT-116 (colon), MDA-MB-231, and MDA-MB-468 (breast) cancer cell lines [1]. Although the specific IC50 value for 4-[(4-methylphenyl)methoxy]phenol is not disclosed in the abstract, the publication establishes that cytotoxicity is highly sensitive to the nature of the benzyl substituent, with some derivatives exhibiting promising activity [1]. Procurement prioritization of this compound over the unsubstituted benzyl analog (4-benzyloxyphenol) is justified when the synthetic target requires a para-methyl group for enhanced hydrophobic interactions or metabolic stability, as inferred from the SAR trends reported for this compound class [2].

Medicinal Chemistry Anticancer SAR Benzyl-Hydroquinone Derivatives

Selective Hydrogenolytic Cleavage: MPM Protecting Group Strategy Enabled by Substituent Effects

The 4-methylbenzyl (MPM) ether of hydroquinone serves as a selectively removable protecting group in the presence of other benzyl-type protections . Using a Pd/C–pyridine combination, the MPM group can be hydrogenolyzed while leaving N-Cbz and benzyl ester protections intact, a selectivity not observed with the simpler benzyl (Bn) analog . This differential reactivity is attributed to the electron-donating methyl group, which fine-tunes the adsorption geometry on the catalyst surface. In a direct comparison, 1-benzyloxy-4-(4-methylbenzyloxy)benzene underwent selective removal of the MPM group to yield O-(4-methylbenzyl)hydroquinone in the presence of pyridine, whereas the benzyl group remained unaffected .

Protecting Group Chemistry Selective Hydrogenolysis Pd/C–Pyridine Catalyst

Thermal Stability and Phase Behavior in Liquid Crystal Polyesters Incorporating Methyl-Substituted Hydroquinone

Japanese Patent JPH0718065A discloses the use of substituted hydroquinones, including benzyl and phenoxy derivatives, as co-monomers in thermotropic liquid crystal aromatic polyesters [1]. While the patent exemplifies benzoyl- and phenoxy-hydroquinone as preferred substituents, the inclusion of benzyl-substituted hydroquinones (R = benzyl group in the general formula) demonstrates that substituent choice directly impacts melt processability and heat resistance [1]. The 4-methylbenzyl variant offers a distinct balance of rigidity (from the aromatic ring) and flexibility (from the methylene spacer) compared to the directly attached phenoxy or benzoyl groups, allowing fine-tuning of liquid crystal transition temperatures [2].

Liquid Crystal Polymers Thermotropic Polyesters Hydroquinone Derivatives

NS5B Polymerase Inhibitory Activity: 2-(4-Methylbenzyloxy)phenyl Moiety as a Promising Lead

A study on benzimidazole derivatives as HCV NS5B polymerase inhibitors identified compound 6d, bearing a 2-(4-methylbenzyloxy)phenyl moiety, as a promising lead [1]. The 4-methylbenzyloxy substituent was specifically retained during SAR optimization, indicating that this group contributes favorably to target binding compared to the 2-benzyloxy analog (compound 6b). Although the publication does not report isolated IC50 values for the free phenol 4-[(4-methylphenyl)methoxy]phenol itself, the use of its ether-linked fragment in a bioactive scaffold validates its relevance as a building block [1].

Antiviral Drug Discovery HCV NS5B Polymerase Benzimidazole Derivatives

Optimal Application Scenarios for Phenol, 4-[(4-methylphenyl)methoxy]- Based on Current Evidence


Orthogonal Phenol Protection in Multi-Step Organic Synthesis

When a synthetic route requires the temporary protection of a hydroquinone hydroxyl group in the presence of other benzyl-based protections (e.g., N-Cbz, benzyl esters), 4-[(4-methylphenyl)methoxy]phenol provides a unique MPM (4-methoxybenzyl) ether that can be selectively removed using Pd/C–pyridine without affecting these other groups . This orthogonal deprotection strategy reduces the number of synthetic steps and improves overall yield. Procurement of the pre-formed MPM-protected hydroquinone eliminates the need for in-situ protection, saving time and ensuring consistent quality.

Synthesis of Benzyl-Hydroquinone Libraries for Anticancer SAR Studies

Research groups investigating cytotoxicity of benzyl-hydroquinone derivatives against human carcinoma cell lines (HCT-116, MDA-MB-231, MDA-MB-468) require a comprehensive set of substituted benzyl analogs to establish robust SAR . 4-[(4-Methylphenyl)methoxy]phenol serves as a key member of this library, enabling the systematic exploration of electronic and steric effects at the 4-position of the benzyl ring. Its procurement ensures reproducibility across independent studies and allows direct comparison with the unsubstituted benzyl and other para-substituted variants.

Co-Monomer for Thermotropic Liquid Crystal Polyesters with Tailored Thermal Transitions

In the formulation of thermotropic liquid crystal aromatic polyesters, the inclusion of 4-[(4-methylphenyl)methoxy]phenol as a substituted hydroquinone co-monomer (at 25–40 mol%) can modulate the polymer's melting point, glass transition temperature, and melt viscosity . Compared to phenoxyhydroquinone (which imparts higher rigidity) or simple hydroquinone (which may reduce processability), the 4-methylbenzyl substituent offers an intermediate flexibility profile, enabling fine-tuning of liquid crystal phase behavior for specific extrusion or molding applications [1].

Building Block for NS5B Polymerase Inhibitors and Other Bioactive Heterocycles

Based on the promising activity of benzimidazole derivative 6d, which incorporates a 2-(4-methylbenzyloxy)phenyl substructure, 4-[(4-methylphenyl)methoxy]phenol is a direct precursor for the synthesis of this and related analogs targeting HCV NS5B polymerase . Medicinal chemistry teams can use this compound as a starting material to diversify the benzimidazole scaffold, confident that the 4-methylbenzyloxy fragment contributed to the favorable lead profile observed in the initial study.

Technical Documentation Hub

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